molecular formula C14H10O3 B5804061 12H-dibenzo[d,g][1,3]dioxocin-12-one

12H-dibenzo[d,g][1,3]dioxocin-12-one

Cat. No. B5804061
M. Wt: 226.23 g/mol
InChI Key: FNVGZXGJWNWWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05780465

Procedure details

A mixture of 21.4 g (100 mmol) of 2,2'-dihydroxybenzophenone, 150 mL of anhydrous dimethyl sulfoxide, 20.9 g (120 mmol) of dibromomethane, and 30.4 g of dry powdered potassium carbonate was prepared and was heated by means of an oil bath set at 75° C. and stirred. The temperature rose to 87° C. over a 15-min period and then dropped. After another 1.5 hours, the mixture was cooled, diluted with 250 mL of water and 100 mL of 1N aqueous sodium hydroxide. This mixture was extracted with ether (2×100 mL) and the combined ether extracts were washed with water (2×100 mL), dried over sodium sulfate, and concentrated by evaporation under reduced pressure to obtain 19.4 g of a light yellow, mostly solid residue. The residue was recrystallized from 50 mL of a 1:1 benzene/hexane mixture and washed with hexane to obtain, after drying at 75° C. under reduced pressure, 12.4 g (71 percent of theory) of the title compound as a white solid melting at 92.5°-94° C.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])=[O:5].[CH3:17]S(C)=O.BrCBr.C(=O)([O-])[O-].[K+].[K+]>O.[OH-].[Na+]>[CH:13]1[C:3]2[C:4](=[O:5])[C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[O:12][CH2:17][O:1][C:2]=2[CH:16]=[CH:15][CH:14]=1 |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
OC1=C(C(=O)C2=C(C=CC=C2)O)C=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
20.9 g
Type
reactant
Smiles
BrCBr
Name
Quantity
30.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
was heated by means of an oil bath
CUSTOM
Type
CUSTOM
Details
set at 75° C.
WAIT
Type
WAIT
Details
The temperature rose to 87° C. over a 15-min period
ADDITION
Type
ADDITION
Details
dropped
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with ether (2×100 mL)
WASH
Type
WASH
Details
the combined ether extracts were washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 19.4 g of a light yellow, mostly solid residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from 50 mL of a 1:1 benzene/hexane mixture
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
to obtain
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying at 75° C. under reduced pressure, 12.4 g (71 percent of theory) of the title compound as a white solid melting at 92.5°-94° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C1=CC=CC=2OCOC3=C(C(C21)=O)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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